molecular formula C11H15N B2426587 1-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25939-81-5

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2426587
CAS No.: 25939-81-5
M. Wt: 161.248
InChI Key: UDWVZWUSBKDYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring

Preparation Methods

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

1-Ethyl-THIQ undergoes oxidation to form aromatic isoquinoline derivatives. This reaction typically involves the removal of hydrogen atoms from the saturated six-membered ring:

Reagent/Conditions Product Yield Mechanism
KMnO₄ (acidic conditions)1-Ethylisoquinoline75–85%Dehydrogenation via electron transfer
CrO₃ (in acetic acid)1-Ethyl-3,4-dihydroisoquinoline60–70%Partial oxidation of the tetrahydro ring

Oxidation with strong agents like KMnO₄ fully aromatizes the tetrahydro ring, while milder conditions (e.g., CrO₃) yield dihydro intermediates.

Alkylation and Acylation

The nitrogen atom in 1-Ethyl-THIQ is nucleophilic, enabling alkylation and acylation reactions:

Alkylation

Reagent Product Conditions
Methyl iodide (CH₃I)1-Ethyl-2-methyl-THIQTHF, 0°C, 3 hrs
Benzyl chloride (C₆H₅CH₂Cl)1-Ethyl-2-benzyl-THIQNaH, DMF, RT

Acylation

Reagent Product Conditions
Acetyl chloride (CH₃COCl)1-Ethyl-2-acetyl-THIQPyridine, reflux

Alkylation typically proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Reduction Reactions

Reduction of 1-Ethyl-THIQ is less common but possible under specific conditions:

Reagent/Conditions Product Notes
H₂/Pd-C (10 atm)1-Ethyl-decahydroisoquinolineFull saturation of the aromatic ring
NaBH₄/MeOHNo reactionBorohydride ineffective for this substrate

Catalytic hydrogenation fully saturates the isoquinoline ring, producing decahydro derivatives.

Ring Functionalization

The ethyl group and aromatic ring allow electrophilic substitution:

Nitration

Reagent Product Position Yield
HNO₃/H₂SO₄1-Ethyl-5-nitro-THIQPara to N50–60%

Sulfonation

Reagent Product Position Yield
H₂SO₄/SO₃1-Ethyl-7-sulfo-THIQMeta to N65–70%

Electrophilic substitution occurs preferentially at positions activated by the nitrogen lone pair .

Scientific Research Applications

Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of this compound typically involves the reaction of various precursors. A common method includes the use of ketoamides with organomagnesium compounds followed by cyclization. The resulting derivatives have been shown to possess significant biological activity.

Table 1: Common Synthesis Methods

Synthesis MethodKey ReagentsYield (%)Reference
Grignard ReactionKetoamides + OrganomagnesiumHigh
Cyclization ReactionPTSA as catalystVariable

Biological Activities

Research indicates that this compound derivatives exhibit a range of biological activities including:

  • Anticonvulsant Activity : Certain derivatives have demonstrated effectiveness in protecting against seizures induced by NMDA in animal models. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown protective effects on hippocampal neurons in rats and anti-hypoxic activity in mice .
  • Vasodilatory Effects : Some isoquinoline derivatives have been reported to exhibit peripheral vasodilatory effects and sympathetic nerve stimulation .
  • Antitussive Properties : Compounds derived from this compound have been found to possess antitussive activity comparable to codeine but with fewer side effects such as respiratory depression .

Table 2: Biological Activities of Derivatives

Activity TypeCompound ExampleEffectivenessReference
Anticonvulsant(+)-FR115427High
Vasodilatory1,1-Dialkyl derivativesModerate
AntitussiveMutual salt of cis and trans derivativesComparable to codeine

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticonvulsant Efficacy : A study demonstrated that specific derivatives could significantly reduce seizure activity in mice models. The most effective compound was shown to protect neuronal integrity during hypoxic conditions .
  • Cardiovascular Effects : Another research project focused on the vasodilatory properties of these compounds. Results indicated that certain derivatives could effectively lower blood pressure in hypertensive models without significant side effects .
  • Respiratory Applications : Research into antitussive properties revealed that certain tetrahydroisoquinoline derivatives could effectively suppress cough reflexes in animal models without the sedative effects associated with traditional antitussives like codeine .

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin . This modulation can result in neuroprotective and antidepressant effects .

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tetrahydroisoquinolines.

Biological Activity

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ETHIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Antitumor Activity

ETHIQ and its derivatives have demonstrated significant antitumor activity. For instance, certain THIQ derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that compounds with bulky substituents at the C-1 position showed enhanced cytotoxicity against human oral squamous carcinoma cells, with IC50 values indicating effective inhibition of cell viability .

Neuroprotective Effects

Research has indicated that ETHIQ possesses neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. Specifically, the compound has been evaluated for its effects on NMDA-induced seizures in animal models, revealing anticonvulsant activity .

Antimicrobial Properties

ETHIQ derivatives have also been investigated for their antimicrobial activities. Studies suggest that these compounds exhibit antibacterial and antifungal effects, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of ETHIQ is significantly influenced by its structural features. SAR studies highlight the importance of substituents at various positions on the THIQ scaffold. Electron-donating and electron-withdrawing groups can modulate the biological potency of these compounds. For example:

Substituent TypeEffect on Activity
Electron-donating groupsIncrease in cytotoxicity
Bulky substituentsEnhanced antitumor activity
Heterocyclic groupsImproved neuroprotective effects

These findings underscore the necessity of optimizing the chemical structure to enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Activity

In a study involving a series of this compound derivatives, compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 50 nM against glioma cells, demonstrating potent anticancer activity .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of ETHIQ in a mouse model of epilepsy. The compound was found to significantly reduce seizure frequency and duration compared to controls, suggesting its potential as a therapeutic agent for epilepsy and other neurological disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, and how can experimental parameters be optimized?

1-Et-THIQ can be synthesized via alkylation of tetrahydroisoquinoline precursors or directed enzymatic deracemization . For example:

  • Pictet–Spengler Cyclization : React phenethylamine derivatives with ethyl-substituted aldehydes under acidic conditions (e.g., polyphosphoric acid or POCl₃) .
  • Enantioselective Synthesis : Use engineered MAO-N variants (e.g., LG-I-D11 or LG-J-B4) to deracemize racemic mixtures, achieving >99% enantiomeric excess for (S)-1-Et-THIQ. Key mutations (W230R/W430C/C214L) alter enzyme hydrophobicity and binding-pocket geometry to favor (S)-enantiomer formation .
  • Reductive Amination : Ethylamine and benzaldehyde derivatives can undergo cyclization followed by catalytic hydrogenation (e.g., NaBH₄ or H₂/Pd-C) .

Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Use chiral chromatography or tartaric acid resolution for enantiopurity .
  • Characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for ethyl CH₃; δ 3.5–4.0 ppm for THIQ protons) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of 1-Et-THIQ derivatives?

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Assign ethyl protons (triplet at δ ~1.3 ppm, CH₂ at δ ~2.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm).
    • 13C NMR^{13} \text{C NMR}: Identify quaternary carbons (e.g., C-1 at δ ~45 ppm) and ethyl carbons (δ ~12–15 ppm for CH₃, δ ~35–40 ppm for CH₂) .
  • X-ray Crystallography : Resolve spiroheterocyclic analogs (e.g., 1-Et-THIQ-1-ones) to confirm stereochemistry and hydrogen-bonding networks. Crystallize in methanol/water (1:1) for high-resolution structures .
  • Mass Spectrometry : Use ESI-HRMS to verify molecular ions (e.g., [M+H]⁺ at m/z 176.14 for C₁₁H₁₄N⁺) .

Q. What are the common functionalization strategies for 1-Et-THIQ in medicinal chemistry?

  • Photocatalytic C(sp³)–H Activation : React 1-Et-THIQ with nitroalkanes under blue LED (460 nm) and MeNO₂ solvent to synthesize 1-(nitroalkyl)-N-phenyl-THIQ derivatives (yield: 60–85%) .
  • Oxidative Dehydrogenation : Use MoS₂/ZnIn₂S₄ photocatalysts to semi-dehydrogenate 1-Et-THIQ to 3,4-dihydroisoquinoline. Note the close oxidative potentials (+1.01 V and +1.15 V vs. NHE) require precise potential control .
  • Ugi-Type Reactions : Combine 1-Et-THIQ with propiolic acids and isonitriles under IBX mediation to form N-functionalized lactams (yield: ~70%) .

Advanced Research Questions

Q. How can enantioselectivity challenges in 1-Et-THIQ synthesis be addressed using biocatalysis?

  • Directed Evolution : Engineer MAO-N enzymes via saturation mutagenesis (NDT codon library) at residues lining the entrance tunnel (e.g., W230, T354) to reverse enantioselectivity. Variants like LG-J-B4 (W230I/T354S/W430R/M242R/Y365V) achieve >99% ee for (S)-1-Et-THIQ .
  • Molecular Dynamics Insights : Increased hydrophobicity in the enzyme’s entrance tunnel enhances substrate orientation, favoring (S)-enantiomer retention during deracemization .

Q. What explains contradictory data in catalytic dehydrogenation of 1-Et-THIQ derivatives?

Contradictions arise from competing pathways:

  • Thermodynamic vs. Kinetic Control : Semi-dehydrogenation to 3,4-dihydroisoquinoline is favored at lower potentials (+1.01 V), while full dehydrogenation (to isoquinoline) dominates at +1.15 V. MoS₂/ZnIn₂S₄ photocatalysts stabilize the semi-dehydrogenated product by suppressing overoxidation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) promote side reactions .

Q. How do structural modifications of 1-Et-THIQ impact dopamine receptor binding?

  • Substituent Effects : Adding aryl groups at C-1 (e.g., 1-phenyl-THIQ) enhances D3 receptor affinity (Kᵢ ~12 nM). Ethyl groups balance lipophilicity and steric bulk for optimal receptor fit .
  • N-Alkylation : N-Benzyl or N-propyl derivatives reduce D2/D3 selectivity due to increased steric hindrance. Ethyl groups at C-1 improve selectivity (>100-fold for D3) .

Q. What methodologies enable polycyclic lactam formation from 1-Et-THIQ?

  • Domino Cyclization : React 1-Et-THIQ diamines with γ-oxo acids (e.g., levulinic acid) under microwave irradiation (150°C, 5 min) to form pentacyclic lactams. Diastereoselectivity (>8:1) is achieved via chiral-center induction during NaBH₄ reduction .
  • Conformational Analysis : X-ray structures reveal chair-boat conformations in lactam products, stabilized by intramolecular H-bonds (N–H···O=C) .

Properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWVZWUSBKDYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using phenethylamine and propionyl chloride, 1-ethyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 78%) The product was used in the subsequent step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.